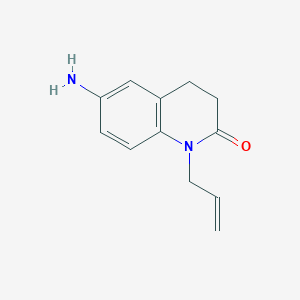

1-Allyl-6-amino-3,4-dihydroquinolin-2(1h)-one

説明

特性

分子式 |

C12H14N2O |

|---|---|

分子量 |

202.25 g/mol |

IUPAC名 |

6-amino-1-prop-2-enyl-3,4-dihydroquinolin-2-one |

InChI |

InChI=1S/C12H14N2O/c1-2-7-14-11-5-4-10(13)8-9(11)3-6-12(14)15/h2,4-5,8H,1,3,6-7,13H2 |

InChIキー |

ZEBQAMJMNQJCOJ-UHFFFAOYSA-N |

正規SMILES |

C=CCN1C(=O)CCC2=C1C=CC(=C2)N |

製品の起源 |

United States |

準備方法

Preparation Methods of 1-Allyl-6-amino-3,4-dihydroquinolin-2(1H)-one

General Synthetic Strategy

The synthesis of this compound typically involves constructing the dihydroquinolinone core followed by selective functionalization at the 1- and 6-positions. The key steps include:

- Formation of the 3,4-dihydroquinolin-2(1H)-one scaffold.

- Introduction of the amino group at the 6-position, often via reduction of a nitro precursor.

- Allylation at the 1-position (nitrogen) through alkylation reactions.

Microwave-assisted synthesis and one-pot sequential methods have been reported to improve yields and reduce reaction times.

Specific Synthetic Routes

Reduction of 1-Methyl-6-nitro-3,4-dihydroquinolin-2(1H)-one

A closely related compound, 6-amino-1-methyl-3,4-dihydroquinolin-2(1H)-one, is synthesized by reducing 1-methyl-6-nitro-3,4-dihydroquinolin-2(1H)-one using iron powder and ammonium chloride in ethanol/water under reflux for 2 hours. The reaction affords the amino compound in 97% yield.

This method can be adapted for the allyl-substituted derivative by replacing the methyl group with an allyl group in the starting material, followed by similar reduction conditions.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Nitro reduction | Fe powder, NH4Cl, EtOH/H2O, reflux 2 h | 97 | High yield, mild conditions |

Allylation of 6-Amino-3,4-dihydroquinolin-2(1H)-one

The introduction of the allyl group at the nitrogen can be achieved by alkylation of the 6-amino-3,4-dihydroquinolin-2(1H)-one with allyl halides (e.g., allyl bromide) in the presence of bases such as sodium hydride or potassium carbonate in organic solvents.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| N-Allylation | Allyl bromide, NaH or K2CO3, solvent | Moderate to high | Efficient alkylation of N1 |

One-Pot Sequential Synthesis via Oxidative Cyclization

Recent advances include a one-pot sequential synthesis involving:

- Oxidation of saturated ketones catalyzed by cerium ammonium nitrate (CAN) and TEMPO as oxidant.

- Cyclization in the presence of ammonium acetate and choline chloride:PTSA under oxygen atmosphere at 100 °C.

- Subsequent functionalization steps to introduce allyl groups.

This method achieves 81–89% yields of dihydroquinolinone derivatives and allows for α-alkenylation, which can be adapted for allyl substitution at the nitrogen.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Oxidative cyclization | CAN (20 mol%), TEMPO (20 mol%), TBAB, 100 °C, 3 h | 81–89 | Mild, efficient for dihydroquinolinones |

| α-Alkenylation (Allylation) | Benzyl alcohol derivatives, CAN, TEMPO, choline chloride:PTSA, 100 °C, 2 h | 72–84 | Functionalization with alkenyl groups |

Alternative Synthetic Approaches

Azide coupling method : Preparation of N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamides via in situ generation of azides and reaction with amines including allyl amine, yielding 63–81%. This method offers mild conditions and good yields but focuses on amide derivatives rather than direct allylation at N1.

Cyclization of N,N'-diphenyl malonamide : Cyclization in polyphosphoric acid at elevated temperatures (140–150 °C) can yield quinolinone derivatives, which can be further functionalized. This method is less specific to the allyl substitution but is part of the general quinolinone synthesis toolbox.

Data Summary Table of Preparation Methods

化学反応の分析

Types of Reactions

1-Allyl-6-amino-3,4-dihydroquinolin-2(1h)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinolinone derivatives.

Reduction: Reduction reactions can convert it to more saturated derivatives.

Substitution: The amino and allyl groups can participate in substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield quinolinone derivatives, while substitution reactions can introduce various functional groups.

科学的研究の応用

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Potential use in drug development due to its structural similarity to bioactive quinoline derivatives.

Industry: May be used in the production of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism of action of 1-Allyl-6-amino-3,4-dihydroquinolin-2(1h)-one depends on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary based on the specific application, such as inhibiting microbial growth or inducing apoptosis in cancer cells.

類似化合物との比較

Structural and Functional Comparison with Analogues

Key Observations :

- Position 1 Substituents: The allyl group in the target compound offers moderate lipophilicity compared to the polar 2-(dimethylamino)ethyl group in compound 25 () or the bulky heptyl group in triazole derivatives (). This balance may optimize both solubility and membrane permeability.

- Position 6 Modifications: The amino group in the target compound is critical for hydrogen bonding, as seen in nNOS inhibitors (e.g., compound 24) .

Physicochemical Properties

Key Insights :

- The allyl group confers moderate lipophilicity (LogP ~1.5–2.0), enhancing membrane permeability compared to polar derivatives like compound 25 (LogP ~1.0) .

- Triazole-containing analogues exhibit higher melting points (201–292°C) due to rigid heterocyclic moieties, whereas the target compound is likely a liquid or low-melting solid .

CNS Activity and nNOS Inhibition

The target compound shares structural similarities with nNOS inhibitors like compound 24, where the amino group at position 6 and substituents at position 1 modulate potency. For example:

- Compound 24 (2-(1-methylpyrrolidin-2-yl)ethyl substituent) showed efficacy in rat pain models (ED₅₀ = 10 mg/kg, oral) due to enhanced CNS penetration .

- Thiophene-carboximidamide derivatives (e.g., compound 26) demonstrated sub-micromolar binding to nNOS, with selectivity over other isoforms .

Hypothesis : The allyl group in the target compound may improve selectivity for peripheral targets compared to CNS-focused analogues, though further in vivo studies are needed.

Anticancer Potential

3,4-Dihydroquinolin-2(1H)-one analogues with hydrophobic substituents (e.g., benzyl, heptyl) exhibit VEGFR2 inhibition (IC₅₀ = 0.8–2.3 µM) in glioblastoma models . The allyl group’s π-alkyl interactions with VEGFR2’s hydrophobic pocket could similarly enhance binding, though this remains untested.

生物活性

1-Allyl-6-amino-3,4-dihydroquinolin-2(1H)-one is a compound belonging to the quinoline family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular structure of this compound includes an allyl group attached to a quinolinone core, which is known for enhancing biological activity. The presence of an amino group at the 6-position contributes to its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of 3,4-dihydroquinolinones exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures demonstrate efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

| Compound | Microbial Strain | Activity |

|---|---|---|

| This compound | Staphylococcus aureus | Moderate |

| This compound | Escherichia coli | High |

Antioxidant Activity

The compound has been evaluated for its antioxidant properties. In vitro assays demonstrated that it effectively scavenges free radicals, which is crucial for preventing oxidative stress-related diseases. The antioxidant capacity was quantified using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.

Anti-inflammatory Effects

Studies have highlighted the anti-inflammatory potential of this compound. In animal models of inflammation induced by carrageenan or lipopolysaccharide (LPS), the compound significantly reduced edema and inflammatory cytokine levels. This suggests a mechanism involving the inhibition of pro-inflammatory pathways.

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes or microbial metabolism.

- Receptor Modulation : It could interact with specific receptors in the body that mediate pain and inflammation.

- Gene Expression Regulation : Research indicates that it may affect the expression of genes related to oxidative stress and inflammation.

Case Study 1: Antimicrobial Efficacy

In a controlled study involving various bacterial strains, this compound was tested against clinical isolates. Results showed a significant reduction in bacterial growth compared to untreated controls, suggesting its potential as a therapeutic agent in treating infections.

Case Study 2: Anti-inflammatory Response

A study using a rat model of arthritis demonstrated that administration of the compound led to a notable decrease in joint swelling and pain scores compared to baseline measurements. Histological analysis revealed reduced infiltration of inflammatory cells in treated animals.

Q & A

Basic: What are the key synthetic strategies for introducing the allyl group into 6-amino-3,4-dihydroquinolin-2(1H)-one?

Methodological Answer:

The allyl group is typically introduced via nucleophilic substitution or alkylation reactions. For example, the parent compound (6-amino-3,4-dihydroquinolin-2(1H)-one) can be treated with allyl halides (e.g., allyl chloride or bromide) in the presence of a base (e.g., potassium carbonate) in polar aprotic solvents like DMF under inert atmospheres (argon/nitrogen) . Reaction optimization often involves varying temperature (room temperature to 80°C) and monitoring progress via TLC. Post-reaction, purification is achieved using flash chromatography (e.g., silica gel with gradients of MeOH/CH₂Cl₂) .

Basic: How is the 6-amino group introduced in the quinolinone core during synthesis?

Methodological Answer:

The 6-amino group is commonly introduced by reducing a nitro precursor. For instance, 6-nitro-3,4-dihydroquinolin-2(1H)-one is hydrogenated using catalytic hydrogenation (e.g., 10% Pd/C in ethanol under H₂ gas) . Alternative reductants like LiAlH₄ may be used for selective reductions, followed by quenching with NaOH and extraction protocols . Purity is confirmed via ¹H NMR (e.g., δ 6.48 ppm for aromatic protons) and HPLC (>95% purity) .

Advanced: What experimental parameters critically influence the regioselectivity of allylation in this scaffold?

Methodological Answer:

Regioselectivity depends on:

- Solvent polarity : DMF enhances nucleophilicity of the amine, favoring N-allylation over O-allylation.

- Base choice : Potassium carbonate minimizes side reactions compared to stronger bases like NaH .

- Temperature : Prolonged reactions at elevated temperatures (e.g., 50–80°C) may lead to over-alkylation or ring-opening byproducts.

Contradictions in reported yields (e.g., 54% vs. 96.5% for similar reactions ) can arise from differences in solvent drying, catalyst loading, or workup protocols. Systematic DOE (Design of Experiments) is recommended to isolate critical factors .

Advanced: How can researchers address discrepancies in biological activity data for quinolinone derivatives?

Methodological Answer:

Contradictions in biological data (e.g., varying IC₅₀ values) may stem from:

- Structural impurities : Validate compound purity via HRMS and ¹H NMR (e.g., absence of residual solvents or unreacted intermediates) .

- Assay variability : Standardize protocols (e.g., cell lines, incubation times) and include positive controls.

- Substituent effects : Compare activity of 1-allyl derivatives with other analogs (e.g., dimethylaminoethyl or cyclopropyl substituents ) to establish SAR. Computational docking studies can further rationalize binding affinity differences .

Basic: What analytical techniques are essential for characterizing 1-Allyl-6-amino-3,4-dihydroquinolin-2(1H)-one?

Methodological Answer:

- ¹H NMR : Key signals include allyl protons (δ 5.1–5.9 ppm, multiplet) and NH₂ (δ 4.8–5.2 ppm, broad) .

- ESI-MS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 229.1).

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

- FT-IR : Validate carbonyl (C=O stretch at ~1680 cm⁻¹) and amine (N-H bend at ~1600 cm⁻¹) groups .

Advanced: What strategies improve the stability of this compound in biological assays?

Methodological Answer:

- pH optimization : Stabilize the compound in buffered solutions (pH 6–7.4) to prevent hydrolysis of the quinolinone ring.

- Light sensitivity : Store solutions in amber vials to avoid photodegradation .

- Cryopreservation : Lyophilize the compound and store at –20°C under argon to minimize oxidation of the allyl group .

Basic: What role does the allyl group play in modulating the compound’s physicochemical properties?

Methodological Answer:

The allyl group:

- Enhances lipophilicity : Increases logP, improving membrane permeability (critical for CNS-targeted agents).

- Introduces steric effects : May hinder enzymatic degradation, prolonging half-life.

- Enables further functionalization : The double bond allows click chemistry (e.g., thiol-ene reactions) for prodrug design .

Advanced: How can computational methods aid in the design of novel quinolinone derivatives?

Methodological Answer:

- Molecular docking : Predict binding modes to target proteins (e.g., kinases or GPCRs) using software like AutoDock Vina .

- QSAR modeling : Correlate substituent electronic parameters (Hammett constants) with bioactivity to prioritize synthetic targets .

- DFT calculations : Optimize allyl group geometry and assess reaction thermodynamics (e.g., allylation energy barriers) .

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in fume hoods due to potential amine vapors.

- Spill management : Neutralize with dilute acetic acid and absorb with vermiculite .

Advanced: How can researchers resolve low yields in the final hydrogenation step of synthesis?

Methodological Answer:

Low yields during nitro-to-amine reduction may result from:

- Catalyst deactivation : Ensure Pd/C is freshly prepared and pre-reduced.

- Incomplete reaction : Extend H₂ exposure time (e.g., 48 hours ).

- Side reactions : Add scavengers (e.g., ammonium formate) to suppress over-reduction.

Alternative methods like transfer hydrogenation (e.g., using Pd/C and cyclohexene) may improve efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。